methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
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Overview
Description
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a synthetic organic compound that features a morpholine ring, an oxazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-halo ketone under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction where a suitable leaving group on the oxazole ring is replaced by the morpholine moiety.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocyclic system.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for multiple functionalization points, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Medicine
In medicinal research, derivatives of this compound are explored for their potential as therapeutic agents. The morpholine ring is known to enhance the bioavailability and metabolic stability of drugs.
Industry
In the material science industry, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The morpholine ring can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(morpholin-2-yl)propanoate hydrochloride: Similar structure but lacks the oxazole ring.
®-3-(morpholin-2-yl)benzoic acid hydrochloride: Contains a benzoic acid moiety instead of the oxazole ring.
Methyl 3-(morpholin-2-yl)butanoate hydrochloride: Similar structure with a butanoate ester group.
Uniqueness
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is unique due to the presence of both the morpholine and oxazole rings, which confer distinct chemical and biological properties
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in scientific and industrial contexts.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves the reaction of morpholine, ethyl acetoacetate, and hydroxylamine hydrochloride to form 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with methanol and hydrochloric acid to yield the final product, methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride.", "Starting Materials": [ "Morpholine", "Ethyl acetoacetate", "Hydroxylamine hydrochloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with ethyl acetoacetate in the presence of a base catalyst to form 3-(morpholin-2-yl)-1,2-dioxolane-4,5-dione.", "Step 2: Hydroxylamine hydrochloride is added to the reaction mixture and heated to form 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid ethyl ester.", "Step 3: The intermediate is then reacted with methanol and hydrochloric acid to yield the final product, methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride." ] } | |
CAS No. |
2680542-56-5 |
Molecular Formula |
C9H13ClN2O4 |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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